Deferoxamine-DBCO
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deferoxamine-DBCO involves the conjugation of Deferoxamine with Dibenzocyclooctyne. The process typically includes the activation of Deferoxamine with a suitable linker, followed by its reaction with Dibenzocyclooctyne under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Deferoxamine-DBCO undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, particularly iron (III).
Conjugation: It reacts with azide groups to form stable triazole linkages, a reaction commonly used in bioconjugation.
Common Reagents and Conditions:
Chelation: Typically involves metal ions like iron (III) under neutral pH conditions.
Conjugation: Involves azide-containing molecules under physiological conditions.
Major Products:
Ferrioxamine: Formed during iron chelation.
Triazole Linkages: Formed during conjugation with azide groups.
Scientific Research Applications
Deferoxamine-DBCO has a wide range of applications in scientific research:
Mechanism of Action
Deferoxamine-DBCO exerts its effects primarily through chelation and bioconjugation:
Comparison with Similar Compounds
Deferoxamine: A natural siderophore used for iron chelation.
Deferoxamine-NCS: A derivative used in immuno-PET.
DFO-Sq: Another derivative with improved stability for radiolabeling.
Uniqueness: Deferoxamine-DBCO stands out due to its bifunctional nature, allowing it to be used both as a chelator and in bioconjugation, making it highly versatile for various applications .
Properties
Molecular Formula |
C44H61N7O10 |
---|---|
Molecular Weight |
848.0 g/mol |
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55) |
InChI Key |
LFESCIZZXSUBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O |
Origin of Product |
United States |
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